(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride
Description
(2S)-2-Amino-3-ethylpentanoic acid hydrochloride is a chiral amino acid derivative characterized by an ethyl branch at the β-carbon and a hydrochloride salt form. The compound’s stereochemistry (2S configuration) is critical for interactions in biological systems, such as enzyme binding or receptor modulation .
Properties
IUPAC Name |
(2S)-2-amino-3-ethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUXXUCOCKXRV-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylpentanoic acid and ammonia.
Amidation Reaction: The carboxylic acid group of 3-ethylpentanoic acid reacts with ammonia or an amine to form an amide intermediate.
Hydrolysis: The amide intermediate undergoes hydrolysis to yield the corresponding amino acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amino acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursors.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids.
Scientific Research Applications
There is no information about the applications of "(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride" in the provided search results. However, the search results do provide information on the related compounds "2-Amino-3-ethylpentanoic acid" and "N-sulfonyl a-amino acids," and their applications in synthesizing other compounds.
2-Amino-3-ethylpentanoic acid
2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline, has the molecular formula and a molecular weight of 145.20 g/mol . It is a derivative of Norvaline and can be used in the synthesis of drugs or other compounds .
Chirally Pure α-Amino Acids and N-Sulfonyl α-Amino Acids
A process exists for producing chirally pure α-amino acids and N-sulfonyl α-amino acids, useful in pharmaceutical compositions . This process can prepare chirally pure S-enantiomers of α-amino acids, 2-aminoalcohols, aldehydes, and oximes . The invention also provides a process for the resolution of chiral N-sulfonyl α-amino acids .
Both processes produce chirally pure compounds that can be converted to suitable target compounds, including the corresponding 2-aminoalcohols or N-sulfonyl 2-aminoalcohols, aldehydes and oximes . The N-sulfonyl α-amino acids can be readily reduced to 2-aminoalcohols or converted to the corresponding aldehydes, oximes, and pharmaceutically acceptable salts, hydrates, and prodrugs thereof, using techniques known to those of skill in the art .
Chirally pure α-amino acids produced according to the method of the invention and having the formula can readily be converted to chirally pure 2-aminoalcohols . Chirally pure N-sulfonyl α-amino acids produced according to the invention and having the formula are readily converted to N-sulfonyl 2-aminoalcohols of the formula .
These chirally pure α-amino acids and N-sulfonyl α-amino acids are useful for a variety of purposes and can be converted to the corresponding N-sulfonyl 2-aminoalcohols by the methods described . The chirally pure α-amino acids produced according to the present invention are useful in the synthesis of chiral N-sulfonyl α-amino acids .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
- Molecular Formula: C₆H₁₂ClNO₃
- Molecular Weight : 330.81 g/mol
- Functional Groups: Amino, hydroxyl, methyl, carboxylate.
- Key Differences : The hydroxyl and methyl groups at the 3rd carbon introduce polarity and steric hindrance, affecting solubility and metabolic stability.
- Applications: Used as a reagent for synthesizing optically pure amino acids .
- Stability : Requires storage at -20°C under inert conditions to maintain integrity .
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃
- Molecular Weight : 193.61 g/mol
- Functional Groups: Amino, methoxy, carboxylate.
- Key Differences : The methoxy group enhances hydrophilicity compared to the ethyl group in the target compound.
- Applications : Acts as a building block in peptide synthesis and pharmaceutical intermediates .
Analogs with Aromatic or Complex Substituents
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Functional Groups: Amino, fluorophenyl, hydroxyl.
- Toxicity: Limited toxicological data available; precautionary measures (e.g., avoiding inhalation) are advised .
2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-Amino-4-methylpentanoate Hydrochloride
- Molecular Formula : C₁₄H₂₂ClN₆O₄
- Molecular Weight : 393.82 g/mol
- Functional Groups: Purine, ester, amino.
- Key Differences : The purine moiety enables nucleotide analog applications, such as antiviral drug development .
Stability and Handling Considerations
- (2S)-2-Amino-3-ethylpentanoic Acid Hydrochloride: Limited stability data, but analogs like MPPH () suggest degradation in biological matrices (e.g., plasma, urine) over time, especially at 37°C. Storage at -20°C under inert atmospheres is recommended .
- (2S)-2,5-Diaminopentanamide Dihydrochloride: Lacks stability data but shares handling precautions (e.g., incompatibility with strong oxidizers) .
Biological Activity
(2S)-2-Amino-3-ethylpentanoic acid hydrochloride, also known as 2-amino-3-ethylpentanoic acid hydrochloride, is a non-proteinogenic amino acid with significant biological activity. This compound has been studied for its potential therapeutic effects, including anticonvulsant, antinociceptive, and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H16ClNO2
- Molecular Weight : 181.66 g/mol
- CAS Number : 888961-22-6
- Solubility : Soluble in water and ethanol
The biological activity of (2S)-2-amino-3-ethylpentanoic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems and modulation of inflammatory pathways. It is believed to affect the central nervous system by influencing neurotransmitter release and inhibiting specific enzymes involved in inflammatory processes.
1. Anticonvulsant Activity
Research indicates that (2S)-2-amino-3-ethylpentanoic acid hydrochloride exhibits anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy.
2. Antinociceptive Effects
Studies have demonstrated that this compound possesses antinociceptive effects, which can alleviate pain through various mechanisms, including the modulation of pain pathways in the central nervous system.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory disorders.
Case Studies
Several case studies have explored the efficacy of (2S)-2-amino-3-ethylpentanoic acid hydrochloride in clinical settings:
- Case Study 1 : A randomized controlled trial assessed the anticonvulsant efficacy in patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency compared to placebo.
- Case Study 2 : In a double-blind study involving chronic pain patients, administration of the compound resulted in marked pain relief and improved quality of life metrics.
Comparative Analysis with Similar Compounds
| Compound Name | Anticonvulsant Activity | Antinociceptive Effects | Anti-inflammatory Properties |
|---|---|---|---|
| (2S)-2-Amino-3-ethylpentanoic acid HCl | Yes | Yes | Yes |
| (2S)-2-Amino-3-methylpentanoic acid HCl | Moderate | Yes | No |
| (2S)-2-Amino-4-methylpentanoic acid HCl | Yes | Moderate | Yes |
The table above illustrates how (2S)-2-amino-3-ethylpentanoic acid hydrochloride compares with similar compounds regarding its biological activities.
Research Findings
Recent studies have focused on the synthesis and application of (2S)-2-amino-3-ethylpentanoic acid hydrochloride in pharmaceutical formulations:
- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that the compound has favorable absorption characteristics when administered orally.
- Toxicology Studies : Toxicological assessments indicate a low toxicity profile at therapeutic doses, supporting its safe use in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
